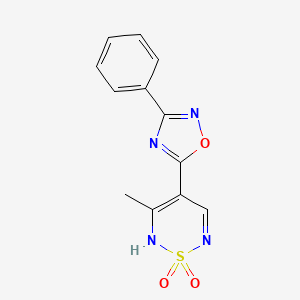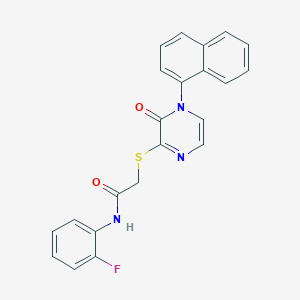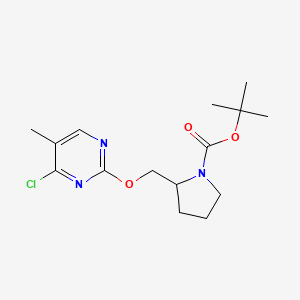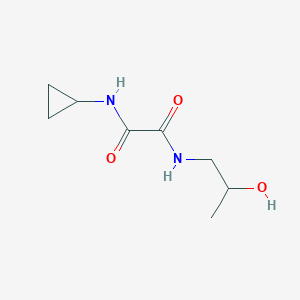
3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide is a chemical compound that has attracted significant scientific attention due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antitubercular properties.
Aplicaciones Científicas De Investigación
3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide has been investigated for its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antimicrobial activity against a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, this compound has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and anticancer effects through the inhibition of key enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide in lab experiments is its broad spectrum of antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs to treat infectious diseases and cancer. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, further studies are needed to evaluate the potential applications of this compound in the treatment of various infectious diseases and cancer. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide can be achieved through a multi-step process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-1,2,4-thiadiazole-5-thiol in the presence of a base, such as triethylamine, to yield the desired product. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-10(7-13-20(17,18)16-8)12-14-11(15-19-12)9-5-3-2-4-6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHEDJLIZQCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS(=O)(=O)N1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2650729.png)

![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)


![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B2650737.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)
![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)
![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)
![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)